Structural and Spectral Characterization of (S)-Benzyl 2-hydroxy-3-methylbutanoate
Structural and Spectral Characterization of (S)-Benzyl 2-hydroxy-3-methylbutanoate
Executive Summary and Mechanistic Context
(S)-Benzyl 2-hydroxy-3-methylbutanoate is a highly valuable chiral building block, widely utilized in the synthesis of depsipeptides, macrocyclic natural products, and advanced active pharmaceutical ingredients (APIs), including potent MALT1 inhibitors[1]. Structurally, it is the benzyl ester of L- α -hydroxyisovaleric acid.
The strategic choice of a benzyl ester serves a dual mechanistic purpose: it robustly protects the carboxylic acid during downstream hydroxyl functionalization (e.g., coupling with amino acids) and allows for highly orthogonal, mild deprotection via palladium-catalyzed hydrogenolysis. Validating the structural integrity of this intermediate via 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control step. This guide provides a comprehensive breakdown of the NMR spectral data, the causality behind the observed chemical shifts, and a self-validating protocol for its synthesis and analytical preparation.
Causality in NMR Spectral Features
Interpreting the NMR spectra of (S)-benzyl 2-hydroxy-3-methylbutanoate requires an understanding of how its chiral center dictates the magnetic environment of adjacent protons and carbons.
Diastereotopic Methyl Groups
The molecule possesses a stereocenter at the C2 position ( α -carbon). Because of this adjacent chiral center, the two methyl groups of the isopropyl moiety (C4 and C5) are diastereotopic . They exist in distinct magnetic environments and cannot be interconverted by bond rotation. Consequently, in both 1H and 13C NMR, these methyl groups resolve into two distinct signals. In the 1H NMR spectrum, they appear as two separate doublets (e.g., δ 0.82 and 0.88 ppm in DMSO- d6 ) rather than a single six-proton doublet.
Solvent-Dependent Hydroxyl Exchange
The choice of NMR solvent fundamentally alters the spectral presentation of the hydroxyl group.
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In CDCl 3 : The hydroxyl proton undergoes rapid intermolecular exchange. It typically appears as a broad singlet ( δ ~2.75 ppm), and the adjacent α -proton appears as a simple doublet, coupled only to the isopropyl methine proton.
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In DMSO- d6 : DMSO acts as a strong hydrogen-bond acceptor, locking the hydroxyl proton in place and drastically slowing its exchange rate [2]. As a result, the OH proton appears as a sharp doublet ( δ 5.35 ppm), and the α -proton splits into a doublet of doublets (dd) at δ 3.87 ppm due to simultaneous coupling with both the OH proton and the isopropyl methine proton.
Benzylic Protons
The benzylic methylene protons (-O-CH 2 -Ar) are also technically diastereotopic due to the molecule's chirality. Depending on the magnetic field strength and solvent temperature, these protons may present as an AB quartet (a pair of doublets with a large geminal coupling constant, J≈12 Hz). However, in routine 400 MHz spectra, the chemical shift difference is often negligible, causing them to collapse into an apparent singlet ( δ 5.14 ppm).
Quantitative Spectral Data
The following tables summarize the validated 1H and 13C NMR assignments based on authoritative pharmaceutical characterization standards [1, 3].
Table 1: 1 H NMR Spectral Data (400 MHz)
| Proton Assignment | δ (ppm) in CDCl 3 | δ (ppm) in DMSO- d6 | Multiplicity | Coupling ( J , Hz) | Integration |
| CH 3 (Isopropyl) | 0.86 | 0.82 | Doublet (d) | 6.8 | 3H |
| CH 3 (Isopropyl) | 1.02 | 0.88 | Doublet (d) | 6.8 | 3H |
| CH (Isopropyl) | 2.10 | 1.95 | Multiplet (m) | - | 1H |
| OH (Hydroxyl) | 2.75 | 5.35 | Broad Singlet (bs) / d | 5.8 (in DMSO) | 1H |
| CH ( α -carbon) | 4.08 | 3.87 | d / dd | 6.0, 4.5 (in DMSO) | 1H |
| CH 2 (Benzylic) | 5.23 | 5.14 | Singlet (s) / ABq | ~12.2 (if ABq) | 2H |
| Ar-H (Phenyl) | 7.32 - 7.40 | 7.29 - 7.46 | Multiplet (m) | - | 5H |
Table 2: 13 C NMR Spectral Data (100 MHz)
| Carbon Assignment | δ (ppm) in CDCl 3 | δ (ppm) in DMSO- d6 | Carbon Type |
| CH 3 (Isopropyl) | 15.9 | 16.5 | Primary (CH 3 ) |
| CH 3 (Isopropyl) | 18.7 | 18.8 | Primary (CH 3 ) |
| CH (Isopropyl) | 32.1 | 31.2 | Tertiary (CH) |
| CH 2 (Benzylic) | 67.2 | 65.5 | Secondary (CH 2 ) |
| CH-OH ( α -carbon) | 75.0 | 74.2 | Tertiary (CH) |
| Ar-CH (Phenyl meta/para) | 128.3, 128.5 | 127.8, 128.0 | Tertiary (CH) |
| Ar-CH (Phenyl ortho) | 128.6 | 128.4 | Tertiary (CH) |
| Ar-C (Phenyl ipso) | 135.2 | 136.2 | Quaternary (C) |
| C=O (Ester Carbonyl) | 174.8 | 173.5 | Quaternary (C) |
Self-Validating Experimental Protocols
To ensure reproducibility and analytical integrity, the synthesis and NMR preparation must follow a strict, self-validating workflow. The use of mild bases prevents the racemization of the sensitive α -stereocenter.
Protocol A: Synthesis of (S)-Benzyl 2-hydroxy-3-methylbutanoate
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Reagent Preparation: Charge an oven-dried round-bottom flask with (S)-2-hydroxy-3-methylbutanoic acid (1.0 eq) [4] and a magnetic stir bar. Seal with a septum and purge with inert nitrogen gas.
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Solvent Addition: Inject anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.5 M. Cool the reaction mixture to 0 °C using an ice bath.
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Base Activation: Add Cesium Carbonate (Cs 2 CO 3 , 1.5 eq) in two portions. Causality: Cs 2 CO 3 is chosen over stronger bases (like NaH) to minimize the risk of α -proton abstraction, thereby preserving the (S)-stereocenter.
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Alkylation: Dropwise, add Benzyl Bromide (BnBr, 1.1 eq). Allow the reaction to slowly warm to room temperature and stir for 12 hours.
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Reaction Validation (Self-Check): Monitor completion via TLC (Hexanes:EtOAc 3:1). The starting material should be consumed, yielding a new, UV-active spot ( Rf≈0.6 ).
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Workup & Isolation: Quench with saturated aqueous NH 4 Cl. Extract three times with Ethyl Acetate. Wash the combined organic layers with water and brine to remove DMF, dry over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.
Protocol B: NMR Sample Preparation and Acquisition
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Sample Dissolution: Weigh exactly 15 mg of the purified compound. Dissolve completely in 0.6 mL of high-purity CDCl 3 or DMSO- d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δ 0.00 ppm).
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Filtration: Pass the solution through a glass wool plug or a 0.2 μ m PTFE syringe filter directly into a clean, dry 5 mm NMR tube. Causality: Removing particulate matter ensures a highly homogeneous magnetic field, which is critical for resolving the fine coupling constants of the diastereotopic methyls.
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Acquisition Parameters:
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1H NMR: 400 MHz, 298 K, 16 scans, relaxation delay (D1) of 1.5 seconds.
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13C NMR: 100 MHz, 298 K, 1024 scans, complete proton decoupling (WALTZ-16), relaxation delay of 2.0 seconds.
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Workflow Visualization
The entire process from synthesis to spectral validation is mapped out in the logic diagram below.
Synthesis and NMR validation workflow for (S)-benzyl 2-hydroxy-3-methylbutanoate.
References
- Pyrazolo pyrimidine derivatives and their use as MALT1 inhibitors. United States Patent US9815842B2.
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Synthesis of Value-Added Intermediates by Continuous Flow Technology. Durham E-Theses, Durham University.[Link]
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(S)-2-Hydroxy-3-methylbutanoic acid. PubChem Compound Summary for CID 853180. National Center for Biotechnology Information.[Link]
